molecular formula C17H19FN4O2 B2413225 N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(pyridin-3-yl)acetamide CAS No. 2034250-36-5

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(pyridin-3-yl)acetamide

Cat. No.: B2413225
CAS No.: 2034250-36-5
M. Wt: 330.363
InChI Key: KWOJVMKFIIAPNV-SHTZXODSSA-N
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Description

“N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(pyridin-3-yl)acetamide” is a synthetic organic compound that features a complex molecular structure It is characterized by the presence of a fluoropyrimidine moiety, a cyclohexyl ring, and a pyridinyl acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(pyridin-3-yl)acetamide” typically involves multiple steps:

    Formation of the Fluoropyrimidine Moiety: This can be achieved through nucleophilic substitution reactions where a fluorine atom is introduced into the pyrimidine ring.

    Cyclohexyl Ring Functionalization: The cyclohexyl ring is functionalized to introduce the necessary substituents, often through hydrogenation or other reduction reactions.

    Coupling Reactions: The fluoropyrimidine and cyclohexyl intermediates are coupled using reagents such as coupling agents (e.g., EDC, DCC) under specific conditions (e.g., temperature, solvent).

    Formation of the Acetamide Group:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyridinyl or cyclohexyl moieties.

    Reduction: Reduction reactions can be used to modify the functional groups on the cyclohexyl ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the fluoropyrimidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity Studies: It may be investigated for its biological activity, including antimicrobial, antiviral, or anticancer properties.

Medicine

    Therapeutic Potential: The compound could be explored for its potential as a therapeutic agent in treating various diseases.

Industry

    Material Science: It may find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(pyridin-3-yl)acetamide” would depend on its specific interactions with molecular targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of specific enzymes, receptor antagonism, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-((1r,4r)-4-((5-chloropyrimidin-2-yl)oxy)cyclohexyl)-2-(pyridin-3-yl)acetamide
  • N-((1r,4r)-4-((5-bromopyrimidin-2-yl)oxy)cyclohexyl)-2-(pyridin-3-yl)acetamide

Uniqueness

The uniqueness of “N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(pyridin-3-yl)acetamide” lies in the presence of the fluorine atom in the pyrimidine ring, which can significantly influence its chemical reactivity and biological activity compared to its chloro or bromo analogs.

Properties

IUPAC Name

N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-2-pyridin-3-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O2/c18-13-10-20-17(21-11-13)24-15-5-3-14(4-6-15)22-16(23)8-12-2-1-7-19-9-12/h1-2,7,9-11,14-15H,3-6,8H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWOJVMKFIIAPNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)CC2=CN=CC=C2)OC3=NC=C(C=N3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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